3-{[4-(4-FLUOROPHENYL)-5-METHYL-3-(PROPOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID
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Overview
Description
3-{[4-(4-FLUOROPHENYL)-5-METHYL-3-(PROPOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound with a unique structure that includes a fluorophenyl group, a thienyl group, and a butanoic acid moiety.
Preparation Methods
The synthesis of 3-{[4-(4-FLUOROPHENYL)-5-METHYL-3-(PROPOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thienyl intermediate: This involves the reaction of 4-fluorobenzaldehyde with a suitable thienyl precursor under controlled conditions.
Introduction of the propoxycarbonyl group: This step involves the esterification of the intermediate with propyl chloroformate.
Amination: The resulting compound is then subjected to amination to introduce the amino group.
Formation of the final product: The final step involves the reaction of the intermediate with succinic anhydride to form the butanoic acid moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-{[4-(4-FLUOROPHENYL)-5-METHYL-3-(PROPOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
3-{[4-(4-FLUOROPHENYL)-5-METHYL-3-(PROPOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interactions of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of 3-{[4-(4-FLUOROPHENYL)-5-METHYL-3-(PROPOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID involves its interaction with specific molecular targets. The fluorophenyl group is known to enhance binding affinity to certain enzymes and receptors, while the thienyl group can participate in π-π interactions. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 3-{[4-(4-FLUOROPHENYL)-5-METHYL-3-(PROPOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID include:
4-{[4-(4-Fluorophenyl)-5-methyl-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid: This compound differs by having a methoxycarbonyl group instead of a propoxycarbonyl group, which can affect its reactivity and binding properties.
4-{[4-(4-Fluorophenyl)-5-methyl-3-(ethoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid: The ethoxycarbonyl group in this compound provides different steric and electronic effects compared to the propoxycarbonyl group.
4-{[4-(4-Fluorophenyl)-5-methyl-3-(butoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid: This compound has a butoxycarbonyl group, which can influence its solubility and interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C19H20FNO5S |
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Molecular Weight |
393.4g/mol |
IUPAC Name |
4-[[4-(4-fluorophenyl)-5-methyl-3-propoxycarbonylthiophen-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H20FNO5S/c1-3-10-26-19(25)17-16(12-4-6-13(20)7-5-12)11(2)27-18(17)21-14(22)8-9-15(23)24/h4-7H,3,8-10H2,1-2H3,(H,21,22)(H,23,24) |
InChI Key |
IAHHESVBNPKBPA-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)NC(=O)CCC(=O)O |
Canonical SMILES |
CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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